Methyl undec-3-ynoate Methyl undec-3-ynoate
Brand Name: Vulcanchem
CAS No.: 58743-32-1
VCID: VC19585742
InChI: InChI=1S/C12H20O2/c1-3-4-5-6-7-8-9-10-11-12(13)14-2/h3-8,11H2,1-2H3
SMILES:
Molecular Formula: C12H20O2
Molecular Weight: 196.29 g/mol

Methyl undec-3-ynoate

CAS No.: 58743-32-1

Cat. No.: VC19585742

Molecular Formula: C12H20O2

Molecular Weight: 196.29 g/mol

* For research use only. Not for human or veterinary use.

Methyl undec-3-ynoate - 58743-32-1

Specification

CAS No. 58743-32-1
Molecular Formula C12H20O2
Molecular Weight 196.29 g/mol
IUPAC Name methyl undec-3-ynoate
Standard InChI InChI=1S/C12H20O2/c1-3-4-5-6-7-8-9-10-11-12(13)14-2/h3-8,11H2,1-2H3
Standard InChI Key SVLPMVOWWCFVNW-UHFFFAOYSA-N
Canonical SMILES CCCCCCCC#CCC(=O)OC

Introduction

Structural and Chemical Identity

Methyl undec-3-ynoate belongs to the class of fatty acid methyl esters (FAMEs) featuring an alkyne functional group. Its IUPAC name, methyl undec-3-ynoate, reflects the esterification of undec-3-ynoic acid with methanol. Key identifiers include:

  • SMILES: CCCCCCCC#CCC(=O)OC

  • InChIKey: SVLPMVOWWCFVNW-UHFFFAOYSA-N

  • CAS Registry: 58743-32-1

The triple bond at position 3 introduces significant reactivity, enabling participation in click chemistry, cycloadditions, and polymerizations .

Synthesis Methodologies

Esterification of Undecylenic Acid

A common route involves the acid-catalyzed esterification of undecylenic acid (undec-10-enoic acid) with methanol. Sulfuric acid or pp-toluenesulfonic acid facilitates this reaction, yielding methyl undec-3-ynoate with >90% purity. For example:

Undec-3-ynoic acid+CH3OHH2SO4Methyl undec-3-ynoate+H2O\text{Undec-3-ynoic acid} + \text{CH}_3\text{OH} \xrightarrow{\text{H}_2\text{SO}_4} \text{Methyl undec-3-ynoate} + \text{H}_2\text{O}

This method is scalable and cost-effective but requires careful control of reaction conditions to avoid side products .

Hydroboration-Transmetalation

Advanced syntheses employ hydroboration of methyl undec-10-enoate followed by transmetalation with titanium or iron catalysts. The Beilstein Journal of Organic Chemistry highlights a gram-scale approach using methylmagnesium bromide and triethylsilane, achieving 98% yield for intermediates . This method is favored for producing iso-fatty acid derivatives .

Table 1: Comparison of Synthesis Methods

MethodCatalystYield (%)Purity (%)Reference
Acid-catalyzed esterificationH2SO4\text{H}_2\text{SO}_49295
HydroborationTiCl3\text{TiCl}_39899
TransesterificationCpTiCl3\text{CpTiCl}_389>99

Physicochemical Properties

Physical Characteristics

  • Boiling Point: 275.6°C (estimated)

  • Density: 0.9694 g/cm³

  • Refractive Index: 1.4460

  • Solubility: Miscible in organic solvents (e.g., toluene, THF); insoluble in water .

Spectroscopic Data

  • IR (cm⁻¹): 1741 (C=O stretch), 2110 (C≡C stretch) .

  • NMR (1H^1\text{H}): δ 2.23 (t, J=7.4HzJ = 7.4 \, \text{Hz}, CH2_2-CO), δ 3.60 (s, OCH3_3) .

Table 2: Key Spectroscopic Peaks

TechniqueSignal (δ/ppm or cm⁻¹)Assignment
1H NMR^1\text{H NMR}3.60 (s)Methoxy group
13C NMR^{13}\text{C NMR}173.4Ester carbonyl
IR2110Alkyne stretch

Reactivity and Applications

Chemical Transformations

Methyl undec-3-ynoate participates in:

  • Click Chemistry: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles .

  • Hydrogenation: Selective reduction to methyl undec-3-enoate using Pd/C or Ni catalysts .

  • Polymerization: Serves as a monomer in polyesters via transesterification with diols .

Biomedical Applications

Lipoconjugates derived from methyl undec-3-ynoate exhibit:

  • Antioxidant Activity: DPPH radical scavenging with IC50_{50} values of 10–12 µM .

  • Cytotoxicity: IC50_{50} = 10.55 µM against MCF7 breast cancer cells .

Table 3: Biological Activity of Derivatives

DerivativeTarget Cell LineIC50_{50} (µM)Reference
Caffeic acid conjugateMCF710.55
Ferulic acid conjugateDU14513.0

Future Directions

Research opportunities include:

  • Catalyst Development: Enhancing selectivity in transesterification using Cp*TiCl3_3 .

  • Drug Delivery: Exploiting alkyne-azide interactions for targeted therapies .

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